molecular formula C18H20O5 B14916593 Methyl 2-(2,4,5-trimethoxybenzyl)benzoate

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate

Cat. No.: B14916593
M. Wt: 316.3 g/mol
InChI Key: CROGAJFGYPQSPB-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is an organic compound with the molecular formula C18H20O5 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of a benzoate ester linked to a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,5-trimethoxybenzyl)benzoate typically involves the esterification of 2-(2,4,5-trimethoxybenzyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,5-trimethoxybenzyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups at different positions.

    Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Contains additional bromine atoms.

    Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group instead of a benzyl group.

Uniqueness

Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is unique due to the specific positioning of the methoxy groups and the presence of a benzyl group, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

methyl 2-[(2,4,5-trimethoxyphenyl)methyl]benzoate

InChI

InChI=1S/C18H20O5/c1-20-15-11-17(22-3)16(21-2)10-13(15)9-12-7-5-6-8-14(12)18(19)23-4/h5-8,10-11H,9H2,1-4H3

InChI Key

CROGAJFGYPQSPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC=CC=C2C(=O)OC)OC)OC

Origin of Product

United States

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